UL04
Description
Role of Creb-Binding Protein Bromodomain in Transcriptional Coactivation
The Creb-binding protein bromodomain plays a central role in transcriptional coactivation by facilitating the assembly of transcriptional machinery at gene promoters and enhancers through recognition of acetylated chromatin marks. Studies using selective inhibitors of the Creb-binding protein bromodomain have demonstrated that this domain is essential for maintaining the expression of key oncogenes such as c-Myc, with inhibition resulting in significant downregulation of c-Myc expression at both protein and messenger ribonucleic acid levels. Treatment of human colorectal cancer cells with potent Creb-binding protein bromodomain inhibitors produces time-dependent reductions in c-Myc expression, with substantial effects observed after 16 and 24 hours of treatment. These findings are consistent with previous reports demonstrating that selective inhibition of the Creb-binding protein bromodomain leads to reduced levels of c-Myc, establishing this interaction as a critical regulatory node in oncogenic transcriptional programs.
The functional importance of the Creb-binding protein bromodomain extends beyond individual gene regulation to encompass the control of super-enhancer networks that govern cell fate decisions in germinal center and post-germinal center B cells. Research using genetic mouse models has revealed that Creb-binding protein regulates enhancer and super-enhancer networks with central roles in germinal center and post-germinal center cell fate decisions, including genes involved in signal transduction by the B-cell receptor and CD40 receptor, transcriptional control of germinal center and plasma cell development, and antigen presentation. Creb-binding protein-deficient B cells exhibit enhanced responses to mitogenic stimuli and perturbed plasma cell differentiation, indicating that the bromodomain function is crucial for maintaining proper immune cell homeostasis. The regulation of major histocompatibility complex class II expression by Creb-binding protein represents a particularly important aspect of its function, as this pathway is essential for antigen presentation and immune surveillance.
Investigation of Creb-binding protein function in triple-negative breast cancer has revealed that the bromodomain is critical for supporting the proliferation of androgen receptor-positive cancer cell lines. Analysis of transcriptional pathways affected by Creb-binding protein bromodomain inhibitors demonstrates that the expression of genes associated with super-enhancers is downregulated, particularly those occupied by high levels of androgen receptor. Treatment with Creb-binding protein bromodomain inhibitors downregulates the expression of an androgen receptor-dependent signature distinctive of breast cancer tumors that express androgen receptor and causes a decrease in histone H3 lysine 27 acetylation levels at androgen receptor-binding sites. This relationship extends to prostate cancer cell lines, where Creb-binding protein bromodomain inhibitors similarly downregulate the expression of genes bound by androgen receptor and associated with super-enhancers, indicating a conserved mechanism of transcriptional regulation across different cancer types.
Structural Basis of Lysine Acetylation Recognition by Bromodomains
The molecular basis for selective lysine acetylation recognition by the Creb-binding protein bromodomain has been extensively characterized through structural biology approaches, revealing key determinants that distinguish this domain from other bromodomain families. X-ray crystallographic studies of UL04 bound to the Creb-binding protein bromodomain have provided detailed insights into the binding mode and selectivity mechanisms that enable this compound to achieve over 65-fold selectivity against Bromodomain-containing protein 4 first bromodomain. The crystal structure reveals that this compound forms a hydrogen bond interaction with the conserved Asparagine 1168 residue, establishes a water-mediated hydrogen bond with the backbone of Proline 1110, and engages in a critical polar interaction with Arginine 1173 of the BC loop. Finite-difference Poisson calculations on the minimized crystal structure demonstrate that approximately half of the total electrostatic interaction energy originates from the interaction between the carboxylic acid moiety of this compound and the Arginine 1173 residue of Creb-binding protein.
The importance of Arginine 1173 as a selectivity determinant for Creb-binding protein over Bromodomain and Extraterminal domain proteins cannot be overstated, as this residue represents a key structural difference that enables selective targeting. In Bromodomain-containing protein 4 first bromodomain, the corresponding position is occupied by Aspartic acid 145, creating a dramatically different electrostatic environment that disfavors binding of Creb-binding protein-selective inhibitors. Several successful Creb-binding protein bromodomain inhibitors have been developed by exploiting specific cation-π interactions with the Arginine 1173 side chain, demonstrating the utility of this residue as a selectivity handle. The binding site architecture of the Creb-binding protein bromodomain differs from Bromodomain and Extraterminal domain proteins in additional ways, including the replacement of the tryptophan-proline-phenylalanine shelf found in Bromodomain and Extraterminal domain proteins with a leucine-proline-phenylalanine shelf in Creb-binding protein, making this region more suitable for accommodating bulkier ligands.
Structural studies have also revealed the dynamic nature of bromodomain-ligand interactions and the conformational changes that accompany high-affinity binding. Analysis of protein-ligand complexes demonstrates that certain bromodomain inhibitors must overcome intramolecular constraints to achieve optimal binding conformations, with ring-flipping events requiring the disruption of stabilizing hydrogen bonds and resulting in enthalpic penalties. These findings highlight the importance of considering ligand flexibility and conformational sampling in the design of potent bromodomain inhibitors. The structural similarity between different bromodomain subfamilies presents both challenges and opportunities for selective inhibitor design, as conserved recognition elements for acetylated lysine must be maintained while exploiting subtle differences in binding site architecture to achieve selectivity.
| Binding Interaction | Residue | Distance (Angstroms) | Interaction Type |
|---|---|---|---|
| This compound Carboxylic Acid | Arginine 1173 | 2.8 | Electrostatic |
| This compound Carbonyl | Asparagine 1168 | 3.1 | Hydrogen Bond |
| This compound Aromatic Ring | Proline 1110 | 3.5 | Water-Mediated |
Pathological Implications of Creb-Binding Protein Dysregulation in Disease States
Inactivating mutations of the Creb-binding protein acetyltransferase are among the most frequent genetic alterations observed in diffuse large B-cell lymphoma and follicular lymphoma, occurring in up to 40% and 60% of cases, respectively. These mutations are predominantly monoallelic and result in partial loss of acetyltransferase activity, establishing Creb-binding protein as a haploinsufficient tumor suppressor gene in germinal center B cells. The pathological consequences of Creb-binding protein inactivation extend beyond simple loss of acetyltransferase function, as studies have revealed that certain classes of mutations create "zombie enzymes" that retain the ability to bind chromatin and transcription factors while lacking catalytic activity. These mutant proteins can interfere with the function of the remaining wild-type allele by sequestering limiting concentrations of transcription factor substrates and preventing signal-responsive enhancer activation.
Mouse model studies have demonstrated that germinal center-specific loss of Creb-binding protein leads to hyperproliferation of the germinal center compartment upon immunization, providing a cellular environment conducive to the accumulation of additional oncogenic mutations. While germinal center-specific loss of Creb-binding protein alone is insufficient to initiate malignant transformation, compound Creb-binding protein-haploinsufficient mice carrying B-cell lymphoma 2 transgenes develop clonal lymphomas that recapitulate the features of human follicular lymphoma and diffuse large B-cell lymphoma. These experimental findings establish a mechanistic framework for understanding how Creb-binding protein mutations contribute to lymphomagenesis through both cell-intrinsic growth advantages and immune evasion mechanisms.
The immune evasion properties of Creb-binding protein-deficient tumors are mediated primarily through downregulation of major histocompatibility complex class II expression, which impairs antigen presentation to CD4-positive T cells. Studies using Creb-binding protein-mutant diffuse large B-cell lymphoma cell lines have demonstrated that these cells exhibit reduced major histocompatibility complex class II surface expression and grow faster than wild-type cells in both subcutaneous and orthotopic xenograft models. The dependence of major histocompatibility complex class II expression on active histone marks added by histone acetyltransferases appears to be a universal feature of both murine and human B cells, as confirmed by chromatin immunoprecipitation experiments showing reduced histone H3 acetylation at major histocompatibility complex class II gene loci. Experimental evidence supporting the immune evasion hypothesis comes from studies showing that CD4-positive T cell depletion greatly facilitates the engraftment of lymphoma cells in serial transplantation models, indicating that major histocompatibility complex class II-restricted T cells normally control early events of lymphomagenesis.
Beyond hematological malignancies, Creb-binding protein dysregulation has been implicated in various other disease contexts, including juvenile myelomonocytic leukemia, where the gene represents the most frequent target of epigenetic modification. In this pediatric malignancy, Creb-binding protein hypermethylation occurs in 77% of cases and correlates with clinical parameters known to predict poor outcomes. Notably, while genetic mutations of Creb-binding protein are not observed in juvenile myelomonocytic leukemia, the epigenetic silencing of this gene appears to contribute significantly to disease pathophysiology. These findings emphasize the importance of Creb-binding protein function in maintaining normal hematopoietic homeostasis and highlight the multiple mechanisms through which this critical transcriptional coactivator can be disrupted in cancer.
Properties
CAS No. |
1801324-41-3 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.34 |
IUPAC Name |
3-[[(5-Acetyl-2-ethoxyphenyl)amino]carbonyl]-benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-3-24-16-8-7-12(11(2)20)10-15(16)19-17(21)13-5-4-6-14(9-13)18(22)23/h4-10H,3H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
GFOBMGVVDGTGAJ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC(C(NC2=CC(C(C)=O)=CC=C2OCC)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UL04, UL 04, UL-04 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
UL04 belongs to a class of CBP/EP300 bromodomain inhibitors, which includes (R)-2, SGC-CBP30, and I-CBP112. Below is a detailed comparison:
Structural and Binding Mode Comparisons
Selectivity and Affinity Profiles
| Compound | $K_d$ (CBP-BrD) | Selectivity (CBP vs. BRD4-BrD1) | CBP/EP300 Discrimination |
|---|---|---|---|
| This compound | 0.77 μM | 65-fold | Limited |
| SGC-CBP30 | 21 nM* | >100-fold* | Moderate* |
| I-CBP112 | 140 nM* | ~30-fold* | Limited* |
Key Findings:
Potency : this compound exhibits sub-micromolar affinity for CBP-BrD, though less potent than SGC-CBP30 (21 nM) and I-CBP112 (140 nM). However, its synthetic accessibility and unique binding mode make it a valuable tool compound .
Selectivity : this compound’s 65-fold selectivity over BRD4-BrD1 is comparable to I-CBP112 but inferior to SGC-CBP30 (>100-fold). This is attributed to its targeted interaction with Arg1173, a residue absent in BET bromodomains .
CBP/EP300 Discrimination: Like most CBP inhibitors, this compound cannot differentiate between CBP and EP300 bromodomains due to their high structural similarity (RMSD < 1.0 Å) . SGC-CBP30 shows moderate discrimination via its triazolopurine core, which exploits subtle differences in the ZA loop .
Discussion of Advantages and Limitations
Advantages of this compound
Preparation Methods
Fragment Assembly and Coupling Reactions
The synthesis began with a Sonogashira coupling between a pyrrole-3-carboxylate and an ethoxyphenyl acetylene, followed by acylation with chloroacetic anhydride. Critical steps included:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, CuI, DMF, 80°C | Alkyne-pyrrole coupling | 68% |
| 2 | Chloroacetic anhydride, Et₃N, THF | Acylation at C4 position | 82% |
| 3 | NaOH/MeOH/H₂O, reflux | Ester hydrolysis to carboxylic acid | 95% |
Post-synthesis purification employed reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient), achieving >98% purity.
Structure-Activity Relationship (SAR) Insights
Modifications to the parent scaffold (compound 1 ) demonstrated:
-
Carboxylic acid replacement : Methyl ester analogs showed 10-fold reduced affinity, underscoring the critical role of the acid-Arg1173 interaction.
-
Acyl group variations : Branching (e.g., isopropyl) improved hydrophobic contacts but compromised solubility.
-
Ethoxy substituent : Removal led to a 3-fold drop in Kd, likely due to lost van der Waals interactions with Pro1111.
Crystallographic Validation and Binding Mode
The 1.7 Å resolution X-ray structure (PDB 4TQN) revealed:
-
Arg1173 coordination : Bidentate hydrogen bonds between the carboxylic acid and Arg1173 side chain (2.8–3.1 Å distances).
-
Hydrophobic clamp : The pyrrole and ethoxyphenyl groups occupy a cleft formed by Leu1073, Leu1109, and Phe1112.
-
Water-mediated interactions : Two conserved water molecules bridge the acyl oxygen to Asn1138 and Tyr1127.
Electrostatic potential calculations attributed 50% of binding energy to the Arg1173-carboxylic acid interaction.
Biochemical and Cellular Profiling
This compound exhibits:
-
Kd = 1.2 µM (ITC) and IC₅₀ = 0.9 µM in CREBBP-dependent transcriptional assays.
-
Selectivity : >100-fold over BET bromodomains (BRD4-BD1 Kd > 100 µM).
-
Cellular permeability : LogP = 2.1, with 42% uptake in HEK293T cells at 10 µM.
Notably, this compound’s carboxylic acid group limits blood-brain barrier penetration, confining utility to peripheral targets.
Comparative Analysis with Analogues
This compound’s optimization trajectory contrasts with acylbenzene-based inhibitors (e.g., compound 10 ):
| Parameter | This compound (4-acylpyrrole) | Compound 10 (acylbenzene) |
|---|---|---|
| Kd (CREBBP) | 1.2 µM | 0.3 µM |
| Ligand Efficiency | 0.34 kcal/mol/HA | 0.41 kcal/mol/HA |
| Solubility (PBS) | 12 µM | 58 µM |
| Selectivity (BET) | >100-fold | 30-fold |
The acylbenzene series achieved higher potency but required extensive medicinal chemistry to address off-target effects.
Scale-Up Challenges and Solutions
Industrial-scale production faces hurdles:
-
Low yielding steps : Sonogashira coupling (step 1) requires Pd catalyst optimization (reduced to 2 mol% via ligand screening).
-
Acid sensitivity : The 4-acylpyrrole core undergoes hydrolysis at pH < 5. Lyophilization at -40°C stabilizes bulk material.
-
Cost drivers : The ethoxyphenylacetylene precursor accounts for 62% of raw material costs .
Q & A
Q. How should researchers design experiments to investigate UL04’s physicochemical properties?
A robust experimental design begins with defining measurable objectives, such as stability under varying conditions (e.g., temperature, pH) or interaction with solvents. Use control groups and replicate trials to ensure reproducibility. For synthesis or characterization, include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to validate purity and structure . Document procedures in detail, adhering to journal guidelines for experimental transparency .
Q. What strategies ensure effective literature reviews for this compound-related studies?
Q. How can researchers formulate focused hypotheses about this compound’s biological activity?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
"Does this compound inhibit [specific enzyme] in vitro at concentrations ≤10 µM, and does this correlate with cytotoxicity in [cell line]?" Ensure hypotheses are testable via quantifiable assays (e.g., IC50 measurements) and align with existing mechanistic data .
Q. What ethical considerations apply to this compound studies involving human-derived samples?
Obtain institutional review board (IRB) approval for studies using human tissues or data. Clearly define participant selection criteria and anonymize data. For in vitro work, disclose cell line origins and contamination checks. Reference ethical guidelines from journals like Nature or ACS Publications .
Advanced Research Questions
Q. How should contradictions in this compound’s reported bioactivity data be resolved?
Conduct a meta-analysis of conflicting studies, comparing variables like assay conditions (e.g., buffer composition), sample purity, and statistical methods. Use sensitivity analysis to identify influential parameters. Replicate key experiments under standardized protocols and publish negative results to clarify uncertainties .
Q. What computational methods validate this compound’s molecular interactions in silico?
Employ molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins. Validate predictions using molecular dynamics simulations (GROMACS, AMBER) to assess stability over time. Cross-reference results with experimental data (e.g., SPR, ITC) to refine models .
Q. How can researchers optimize this compound’s synthetic pathway for scalability without industrial resources?
Use design of experiments (DoE) to test variables (catalyst loading, solvent ratios) in small-scale reactions. Apply green chemistry principles (e.g., atom economy, solvent substitution) to improve efficiency. Characterize intermediates via LC-MS and optimize purification steps using fractional crystallization .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response heterogeneity?
For non-linear data, use regression models (e.g., Hill equation) or machine learning (random forests) to identify outliers and trends. Apply ANOVA for multi-group comparisons and report effect sizes with confidence intervals. Use software like GraphPad Prism or R for reproducibility .
Methodological Best Practices
- Data Collection : Pre-test surveys or assays with pilot studies to refine protocols .
- Publication : Adhere to ARRIVE guidelines for preclinical studies or STROBE for observational data .
- Peer Review : Address contradictory findings transparently in discussions, citing limitations and future directions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
